
N-Desmethyl Rosuvastatin Lactone
Übersicht
Beschreibung
N-Desmethyl Rosuvastatin Lactone is a metabolite of Rosuvastatin, a widely used statin for lowering cholesterol levels. This compound is formed through the metabolic processes involving Rosuvastatin and plays a role in the pharmacokinetics and pharmacodynamics of the parent drug .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Rosuvastatin Lactone involves the demethylation of Rosuvastatin followed by lactonization. The demethylation process is typically catalyzed by cytochrome P450 enzymes, particularly CYP2C9 . The lactonization step involves the formation of a lactone ring, which can be facilitated by acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for the quantification and quality control of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-Desmethyl Rosuvastatin Lactone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the lactone back to its corresponding hydroxy acid form.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
N-Desmethyl Rosuvastatin Lactone has several scientific research applications:
Wirkmechanismus
N-Desmethyl Rosuvastatin Lactone exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase). This inhibition leads to a decrease in cholesterol biosynthesis in the liver. The compound primarily targets the liver cells, where it binds to the active site of HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rosuvastatin: The parent compound, which is more potent in inhibiting HMG-CoA reductase.
Rosuvastatin-5S-Lactone: Another metabolite of Rosuvastatin, which lacks HMG-CoA reductase inhibitory activity.
N-Desmethyl Rosuvastatin: A direct metabolite of Rosuvastatin, formed by demethylation.
Uniqueness
N-Desmethyl Rosuvastatin Lactone is unique due to its specific metabolic pathway and the formation of a lactone ring, which distinguishes it from other metabolites of Rosuvastatin. Its presence and concentration in the plasma can provide insights into the metabolic fate of Rosuvastatin and its overall pharmacokinetic profile .
Biologische Aktivität
N-Desmethyl Rosuvastatin Lactone (DM-RSL) is a significant metabolite of Rosuvastatin, a widely prescribed statin for managing hypercholesterolemia and cardiovascular diseases. Understanding the biological activity of DM-RSL is crucial for grasping the pharmacological effects of Rosuvastatin and its derivatives.
This compound is characterized by its lactone structure, which plays a vital role in its biological functions. The compound has a molecular weight of approximately 455.5 g/mol and is produced through the metabolic pathways involving cytochrome P450 enzymes, particularly CYP2C9, CYP2C19, and CYP3A4 .
Biological Activities
1. Lipid Metabolism:
DM-RSL retains lipid-lowering properties similar to those of Rosuvastatin. It has been shown to reduce levels of low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol. This effect is primarily mediated through the inhibition of HMG-CoA reductase, the enzyme critical for cholesterol biosynthesis .
2. Anti-inflammatory Effects:
Research indicates that DM-RSL exhibits anti-inflammatory activities by reducing the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8) in various cell culture studies . This property may contribute to its cardiovascular protective mechanisms, as inflammation plays a significant role in atherosclerosis.
3. Drug-Drug Interactions:
DM-RSL's interaction with cytochrome P450 enzymes suggests potential drug-drug interactions that could influence the metabolism of concurrent medications. Understanding these interactions is essential for optimizing therapeutic regimens involving statins .
Case Studies and Clinical Trials
Several studies have explored the pharmacokinetics and biological effects of DM-RSL:
- Pharmacokinetic Analysis: A study assessing the concentrations of Rosuvastatin and its metabolites (including DM-RSL) demonstrated that circulating levels of DM-RSL were significantly lower than those of Rosuvastatin after administration, indicating that while it is an active metabolite, it does not accumulate to the same extent .
- Clinical Application: A clinical trial utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify DM-RSL in human plasma, confirming its presence and providing insights into its metabolic profile post-Rosuvastatin administration .
Comparative Analysis with Other Statins
The following table compares DM-RSL with other statins and their metabolites regarding their structural characteristics and biological activities:
Compound Name | Structure Type | Unique Features |
---|---|---|
Rosuvastatin | Hydroxy acid | Potent LDL-cholesterol lowering effects |
Simvastatin | Lactone | Strong lipid-lowering properties; different metabolic profile |
Atorvastatin | Hydroxy acid | Similar mechanism; distinct side effects |
N-Desmethyl Atorvastatin | Metabolite | Affects bioavailability |
Lovastatin | Lactone | First statin discovered; less potent than newer agents |
N-Desmethyl Rosuvastatin | Metabolite | Active metabolite contributing to lipid-lowering effects |
Q & A
Basic Research Questions
Q. How is N-Desmethyl Rosuvastatin Lactone identified and quantified in biological samples?
- Methodology : Use ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for simultaneous detection in plasma. Validate the method for sensitivity, specificity, and linearity (e.g., calibration curves spanning 0.5–500 ng/mL). Include internal standards like deuterated analogs to improve accuracy .
Q. What are the primary metabolic pathways of Rosuvastatin leading to this compound?
- Methodology : Conduct in vitro hepatocyte assays to map CYP450-mediated metabolism. Use selective CYP inhibitors (e.g., CYP2C9 inhibitors like sulfaphenazole) to confirm enzymatic contributions. Quantify metabolites via LC-MS/MS and compare pharmacokinetic profiles .
Q. How does the solubility of this compound affect experimental handling?
- Methodology : Dissolve the compound in DMSO with brief heating (37°C) and sonication. Validate solubility using dynamic light scattering (DLS) or nuclear magnetic resonance (NMR). Store at -20°C to prevent degradation .
Q. What are the key differences in pharmacological activity between Rosuvastatin, its lactone, and N-Desmethyl metabolites?
- Methodology : Perform in vitro HMG-CoA reductase inhibition assays. Compare IC₅₀ values: Rosuvastatin (active), N-Desmethyl (50% less active), and lactone (clinically inactive). Use rat aortic ring models to assess vasorelaxant effects .
Q. Which analytical techniques are recommended for distinguishing Rosuvastatin lactone from its open-acid form?
- Methodology : Employ pH-controlled HPLC with UV detection. At pH ≤4, the lactone form predominates; at physiological pH, the hydroxy-acid form is detected. Validate with spiked plasma samples .
Advanced Research Questions
Q. How to design a study investigating the pH-dependent hydrolysis stability of this compound?
- Methodology : Use buffer systems at varying pH (1–8) and simulate physiological conditions (37°C). Monitor hydrolysis kinetics via UPLC-MS/MS. Apply Arrhenius equations to predict shelf-life under accelerated storage conditions (40°C/75% RH) .
Q. What experimental strategies resolve contradictions between observed lactone bioactivity and its reported inactivity?
- Methodology : Context-dependent assays are critical. For vascular effects, use endothelium-denuded rat aortic rings precontracted with phenylephrine. Compare lactone potency (IC₅₀) to parent drugs. Contrast with HMG-CoA inhibition assays to explain differential activity .
Q. How to optimize a pharmacokinetic study for simultaneous detection of Rosuvastatin and its metabolites in human plasma?
- Methodology : Develop a validated UPLC-MS/MS protocol with protein precipitation (acetonitrile) for sample cleanup. Include quality controls for precision (≤15% RSD) and accuracy (85–115%). Reference Bai et al. (2018) for clinical application frameworks .
Q. What statistical approaches are appropriate for analyzing concentration-response data in vasorelaxation studies?
- Methodology : Apply two-way ANOVA to compare treatments across multiple concentrations. Use post-hoc tests (e.g., Tukey’s) for pairwise comparisons. Report log IC₅₀ values with 95% confidence intervals and Prism software for graphical analysis .
Q. How to address instability of this compound in long-term cell culture experiments?
- Methodology : Pre-test stability in culture media (e.g., DMEM + 10% FBS) at 37°C/5% CO₂. Use stabilizers like EDTA or antioxidants (e.g., BHT). Monitor degradation via periodic LC-MS sampling and adjust dosing intervals .
Q. What methodologies validate the absence of cross-reactivity in immunoassays for this compound?
- Methodology : Test polyclonal antibodies against structural analogs (e.g., Rosuvastatin acid, lactone) using Western blot or ELISA. Confirm specificity via competitive binding assays and densitometric analysis (e.g., Quantity One software) .
Q. How to reconcile discrepancies in metabolite activity between in vitro and in vivo models?
- Methodology : Conduct parallel studies: (1) In vitro CYP450 metabolism assays with human microsomes, and (2) in vivo rodent pharmacokinetics with bile-duct cannulation for fecal metabolite analysis. Compare AUC ratios and metabolite excretion profiles .
Q. Data Analysis & Interpretation
Q. How to statistically evaluate the significance of impurity levels in stability studies?
- Methodology : Use one-way ANOVA to compare impurity concentrations (e.g., lactone, dehydro derivatives) across storage conditions (25°C/60% RH vs. 40°C/75% RH). Apply Tukey’s HSD for post-hoc analysis and set acceptance criteria (e.g., ≤0.5% lactone impurity) .
Q. What are best practices for presenting conflicting data on metabolite bioactivity?
- Methodology : Use funnel plots or Bland-Altman analysis to assess bias. Contextualize findings with literature (e.g., lactone’s vascular activity vs. hepatic inactivity) and discuss model-specific limitations (e.g., species differences in CYP expression) .
Q. How to ensure reproducibility in molecular dynamics simulations of this compound?
Eigenschaften
IUPAC Name |
N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O5S/c1-12(2)19-17(9-8-16-10-15(26)11-18(27)30-16)20(13-4-6-14(22)7-5-13)24-21(23-19)25-31(3,28)29/h4-9,12,15-16,26H,10-11H2,1-3H3,(H,23,24,25)/b9-8+/t15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCHZXKSCWERQN-GUFYHEMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.